N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a 1,4-benzodioxin moiety linked via a methylene bridge to an acetamide group. The acetamide is further substituted with a 1,2-dimethylindole ring bearing a 2-oxo group. The compound’s synthesis likely involves coupling a benzodioxin-derived amine with a pre-functionalized indole-acetic acid derivative, followed by spectroscopic characterization (e.g., 1H NMR, IR) as seen in analogous syntheses .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-19(15-7-3-4-8-16(15)23(13)2)20(24)21(25)22-11-14-12-26-17-9-5-6-10-18(17)27-14/h3-10,14H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWBNXEFNJNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
Compounds sharing the 1,4-benzodioxin core but differing in substituents include:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (): This analogue replaces the indole-acetamide group with an isoquinoline-oxyacetamide system. The isoquinoline’s bulkiness and basic nitrogen may enhance π-π stacking and protonation-dependent solubility compared to the dimethylindole in the target compound .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (): Here, a pyrimidoindole-sulfanyl group replaces the 2-oxoindole-acetamide. The sulfanyl linker and fused pyrimidine ring could increase metabolic resistance but reduce hydrogen-bonding capacity relative to the oxoacetamide group .
Key Structural Differences:
Indole-Acetamide Derivatives
Compounds with indole-acetamide backbones but divergent substituents include:
- 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (): This derivative replaces the 2-oxoacetamide with an oxadiazole-thiol group.
- 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (): The indole-3-ylidene group introduces conjugation, enhancing planarity and π-stacking ability compared to the target’s 1,2-dimethylindole. The hydroxy group may also improve solubility .
Functional Group Impact:
- Hydrogen Bonding : The target compound’s 2-oxoacetamide offers two hydrogen-bond acceptors (amide carbonyl and oxo group), whereas oxadiazole-thiol derivatives () prioritize thiol-mediated interactions .
Heterocyclic Hybrids with Varied Cores
- (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (): This hybrid combines a benzoxazine core with an oxadiazole-phenyl group. Unlike the target compound’s benzodioxin, the benzoxazine’s NH group could participate in additional hydrogen bonding, while the oxadiazole enhances thermal stability .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Though simpler, its N,O-bidentate directing group highlights the importance of amide coordination in metal-catalyzed reactions—a property the target compound’s acetamide may share .
Synthetic Considerations:
- Yield and Complexity : The target compound’s synthesis may face challenges in coupling sterically hindered indole and benzodioxin precursors, whereas oxadiazole-containing analogues () benefit from modular cyclization reactions .
- Characterization : All compounds rely on 1H NMR and IR for structural validation, but X-ray crystallography (as in ) is critical for confirming stereoelectronic effects in complex hybrids .
Biological Activity
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with 2,3-dihydrobenzo[1,4]dioxin derivatives. The reaction is often performed in a solvent like DMF with bases such as lithium hydride to facilitate the formation of the desired acetamide.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant enzyme inhibitory potential. Specifically:
- α-glucosidase Inhibition : Studies have shown that compounds containing the benzodioxane moiety can inhibit α-glucosidase activity, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can significantly reduce the viability of various cancer cell lines:
- Caco-2 Cells : The compound showed a reduction in cell viability by approximately 39.8% compared to control groups (p < 0.001) .
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 35.0 | <0.01 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound likely interacts with specific enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent physiological effects.
- Signal Transduction Modulation : Its structural components may allow it to influence various signaling pathways critical for cell proliferation and survival.
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study on T2DM Management : Patients treated with derivatives exhibiting α-glucosidase inhibition showed improved glycemic control compared to those on standard therapy alone.
- Cancer Treatment Trials : Preliminary trials using similar indole-based compounds have reported promising results in reducing tumor sizes in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
